molecular formula C9H6F3N3OS B3450426 2,2,2-trifluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

2,2,2-trifluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

Cat. No. B3450426
M. Wt: 261.23 g/mol
InChI Key: FAPHVDQDIAGCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which has been shown to have a range of biological activities, including antiviral, antibacterial, and anticancer properties. In

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is not fully understood, but it is thought to involve the inhibition of viral replication and the disruption of bacterial cell membranes. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication, the disruption of bacterial cell membranes, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2,2-trifluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide in lab experiments is its broad-spectrum antiviral and antibacterial activity. Additionally, this compound has been shown to have potential anticancer properties and may have applications in cancer research. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 2,2,2-trifluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide. One area of interest is the development of new synthetic methods for this compound that may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of viral, bacterial, and cancerous diseases. Finally, there is potential for the development of new derivatives of this compound that may have improved properties for use in scientific research.

Scientific Research Applications

2,2,2-trifluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have antiviral activity against a range of viruses, including HIV-1, hepatitis C virus, and influenza A virus. Additionally, this compound has been shown to have antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been studied for its potential anticancer properties, with promising results in preclinical studies.

properties

IUPAC Name

2,2,2-trifluoro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3OS/c1-4-2-3-5-7(15-17-14-5)6(4)13-8(16)9(10,11)12/h2-3H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPHVDQDIAGCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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